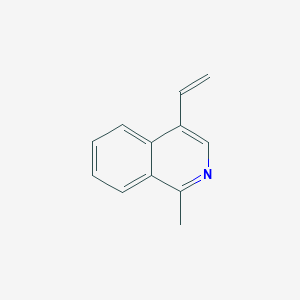

1-Methyl-4-vinylisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11N |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

4-ethenyl-1-methylisoquinoline |

InChI |

InChI=1S/C12H11N/c1-3-10-8-13-9(2)11-6-4-5-7-12(10)11/h3-8H,1H2,2H3 |

InChI Key |

CHODDSLADMSJJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C2=CC=CC=C12)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 4 Vinylisoquinoline

Classical Annulation Strategies for Isoquinoline (B145761) Core Formation

Traditional methods for constructing the isoquinoline skeleton, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been staples in organic synthesis for over a century. wikipedia.orgthermofisher.comorganic-chemistry.org However, their application to produce a specifically substituted pattern like 1-Methyl-4-vinylisoquinoline requires strategic modifications to introduce and maintain the requisite functional groups.

Strategic Adaptations of Bischler-Napieralski Cyclization for Vinyl Substitution

The Bischler-Napieralski reaction typically involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this method necessitates a precursor phenylethylamide that already contains the latent vinyl functionality or a group that can be readily converted to it.

A hypothetical strategy would involve a phenylethylamine derivative with a substituent at the position destined to become C4 of the isoquinoline ring. This substituent must be stable to the strong dehydrating conditions (e.g., POCl₃, P₂O₅) of the cyclization. jk-sci.com A protected hydroxymethyl group or a similar functional handle could be envisioned. Following the formation of the 1-methyl-3,4-dihydroisoquinoline intermediate and subsequent aromatization, the C4-substituent would then be converted to the vinyl group via a standard elimination or olefination protocol. The primary challenge lies in the stability of the vinyl group or its precursor under the harsh acidic and high-temperature conditions typical for this cyclization. jk-sci.com

Modified Pictet-Spengler Reactions and Their Application to Vinylisoquinoline Scaffolds

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. name-reaction.comwikipedia.orgorganicreactions.org To generate this compound, this reaction would need to be followed by an oxidation step to achieve the aromatic isoquinoline core.

A plausible synthetic route would start with a phenethylamine bearing a precursor to the vinyl group at the appropriate position. Condensation with acetaldehyde or a related carbonyl compound would furnish the 1-methyl-1,2,3,4-tetrahydroisoquinoline intermediate. The critical step is the subsequent dehydrogenation to the fully aromatic isoquinoline. This oxidation must be selective and not affect the newly installed vinyl group at the C4 position. Common oxidizing agents like palladium on carbon (Pd/C) with a hydrogen acceptor are often employed for this aromatization. organic-chemistry.org The success of this strategy hinges on the compatibility of the C4-vinyl group with the oxidation conditions. An alternative is to introduce the vinyl group after the aromatization of the tetrahydroisoquinoline core, which would involve functionalization at the C4 position followed by an elimination or cross-coupling reaction.

Pomeranz-Fritsch and Related Cyclodehydration Approaches

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.com The substitution pattern on the final isoquinoline is dictated by the substituents on the initial benzaldehyde and aminoacetal components. To synthesize this compound, one would theoretically require a substituted benzaldehyde that would lead to the 4-vinyl substitution pattern upon cyclization.

However, the standard Pomeranz-Fritsch reaction is not well-suited for producing C4-substituted isoquinolines without specific modifications, as the cyclization typically occurs at an unsubstituted position para to the directing group on the benzene (B151609) ring. Furthermore, the strongly acidic conditions could lead to polymerization or decomposition of the vinyl group. Therefore, this classical method is generally less practical for the direct synthesis of the target compound without significant strategic adjustments to the starting materials and reaction conditions.

Contemporary Catalytic Approaches to this compound Assembly

Modern synthetic chemistry increasingly relies on transition-metal-catalyzed reactions for their efficiency, selectivity, and functional group tolerance. These methods are particularly well-suited for the final-stage introduction of sensitive functional groups like the vinyl moiety onto a pre-formed heterocyclic core.

Transition-Metal Catalyzed Cross-Coupling Reactions for Vinyl Group Introduction

A highly effective and convergent strategy for the synthesis of this compound involves the late-stage introduction of the vinyl group onto a pre-functionalized 1-methylisoquinoline core. This approach typically utilizes a 1-methyl-4-haloisoquinoline (e.g., bromo- or iodo-) or a 1-methylisoquinoline-4-triflate as the electrophilic partner in a cross-coupling reaction. Several powerful palladium-catalyzed methods, such as the Heck, Suzuki, and Stille reactions, are available for this purpose. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org For the synthesis of this compound, a 1-methyl-4-haloisoquinoline would be coupled with a suitable vinylating agent, such as ethylene or a vinylboronic acid derivative, in the presence of a palladium catalyst and a base.

A more direct approach involves the coupling of 1-methyl-4-haloisoquinoline with a vinyl organometallic reagent. The Stille coupling, which uses a vinylstannane reagent, and the Suzuki coupling, which employs a vinylboronic acid or ester, are particularly effective. wikipedia.orgorganic-chemistry.orgnih.gov These reactions generally proceed under milder conditions than the classical annulation methods and exhibit excellent functional group tolerance, making them ideal for the final step in a multi-step synthesis.

For instance, the Suzuki-Miyaura coupling of 1-methyl-4-bromoisoquinoline with potassium vinyltrifluoroborate would be a highly efficient method. The reaction would typically be catalyzed by a palladium(0) complex with a suitable phosphine ligand, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Product |

| 1-Methyl-4-bromoisoquinoline | Potassium vinyltrifluoroborate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | This compound |

| 1-Methyl-4-iodoisoquinoline | Vinyltributylstannane | Pd(PPh₃)₄ | - | Toluene | This compound |

This table represents plausible reaction conditions based on established Suzuki and Stille coupling methodologies.

This contemporary catalytic approach, particularly the Heck, Suzuki, and Stille vinylations, offers a more reliable and versatile route to this compound compared to the adaptations of classical annulation strategies, which often struggle with harsh conditions and limited functional group compatibility.

Suzuki-Miyaura and Stille Coupling Applications

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, represent powerful and versatile methods for the formation of carbon-carbon bonds, making them highly suitable for the synthesis of this compound. researchgate.netnih.gov These reactions typically involve the coupling of a halo- or triflyloxy-substituted isoquinoline precursor with a vinyl-organometallic reagent.

The Suzuki-Miyaura coupling utilizes a vinylboronic acid or a vinylboronate ester as the vinyl source. researchgate.netbeilstein-journals.org The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the isoquinoline electrophile, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the vinylated product. nih.gov A key advantage of this method is the commercial availability and relative stability of many boronic acids. organic-chemistry.org

The Stille coupling , on the other hand, employs a vinyltin reagent, such as vinyltributyltin. organic-chemistry.orgwikipedia.orglibretexts.org The mechanism is similar to the Suzuki-Miyaura coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wiley-vch.de Stille reactions are often tolerant of a wide range of functional groups and can be effective for sterically hindered substrates. libretexts.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.orgwikipedia.org

For the synthesis of this compound, a suitable precursor would be 4-bromo-1-methylisoquinoline or 1-methyl-4-(trifluoromethanesulfonyloxy)isoquinoline. The choice of catalyst and ligands is crucial for achieving high yields and selectivity. Phosphine-based ligands such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. beilstein-journals.orgwiley-vch.de

Table 1: Representative Conditions for Suzuki-Miyaura and Stille Coupling for Vinylisoquinoline Synthesis

| Reaction | Isoquinoline Precursor | Vinyl Reagent | Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura | 4-Bromo-1-methylisoquinoline | Vinylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 85-95 |

| Stille | 4-Iodo-1-methylisoquinoline | Vinyltributyltin | Pd₂(dba)₃ | P(o-tol)₃ | - | THF | 80-90 |

Note: The data in this table are representative examples based on similar transformations and are intended for illustrative purposes.

C-H Functionalization Methodologies for Direct Vinylation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, as it avoids the pre-functionalization of starting materials. nih.govmdpi.comrsc.org In the context of this compound synthesis, this would involve the direct coupling of a C-H bond on the isoquinoline ring with a vinyl source.

Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has been extensively explored for the C-H functionalization of heterocycles. nih.govmdpi.com For isoquinolines, C-H activation can be directed to specific positions by the use of directing groups or by exploiting the inherent reactivity of the heterocyclic system. The direct vinylation of 1-methylisoquinoline at the C4 position presents a challenge due to the potential for competing reactions at other sites. However, the development of regioselective C-H activation protocols offers a promising avenue. nih.gov

One approach involves the use of a removable directing group at the N2 position to favor C-H activation at the C4 position. Another strategy is to utilize the inherent electronic properties of the isoquinoline nucleus, although this often favors functionalization at other positions. Recent advances in catalyst design are continuously improving the regioselectivity of such transformations. dntb.gov.ua

Table 2: Potential C-H Vinylation Strategies for 1-Methylisoquinoline

| Strategy | Catalyst | Vinyl Source | Oxidant/Additive | Solvent | Anticipated Product |

| Directed C-H Vinylation | [RhCp*Cl₂]₂ | Styrene | Cu(OAc)₂ | DCE | 4-Styryl-1-methylisoquinoline |

| Non-directed C-H Vinylation | Pd(OAc)₂ | Vinyl acetate | Ag₂CO₃ | TFA | Mixture of regioisomers |

Note: The data in this table are hypothetical and based on general methodologies for C-H functionalization of related heterocycles.

Asymmetric Synthetic Routes to Enantiomerically Enriched this compound Derivatives

The synthesis of enantiomerically enriched derivatives of this compound is of significant interest due to the prevalence of chiral isoquinoline alkaloids in nature and their therapeutic applications. mdpi.com Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. nih.govnih.gov

Chiral transition-metal catalysts have proven to be highly effective in a wide range of enantioselective transformations. beilstein-journals.org For the synthesis of chiral derivatives of this compound, a chiral catalyst could be employed in a reaction that establishes a stereocenter within the molecule. For instance, an asymmetric hydrogenation of a precursor with a prochiral double bond could introduce chirality. mdpi.com

Copper-catalyzed asymmetric reactions have also been shown to be effective for the synthesis of chiral tetrahydroisoquinolines. nih.gov While direct asymmetric vinylation at C4 is not straightforward, a chiral catalyst could be used to control the stereochemistry of a reaction at another position in the molecule, leading to an enantiomerically enriched derivative of this compound.

The use of chiral auxiliaries is a well-established method for controlling the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereochemistry of a subsequent transformation. sfu.ca After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of enantiomerically enriched this compound derivatives, a chiral auxiliary could be attached to the nitrogen atom or to a substituent. This would create a diastereomeric intermediate, allowing for a diastereoselective reaction to introduce a new stereocenter. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product. The choice of chiral auxiliary is critical and can significantly influence the diastereoselectivity of the reaction. nih.gov

Table 3: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (%) |

| Evans' Oxazolidinones | Alkylation | >95 |

| (S)-(-)-1-Phenylethylamine | Nucleophilic Addition | 80-95 |

| (1R,2S)-(-)-Ephedrine | Aldol Reaction | 70-90 |

Note: This table provides examples of common chiral auxiliaries and their typical performance in asymmetric reactions.

Chemo- and Regioselective Synthesis of this compound Precursors and Analogs

The chemo- and regioselective synthesis of precursors is a critical aspect of developing efficient routes to this compound and its analogs. nih.gov The ability to selectively introduce functional groups at specific positions on the isoquinoline core is essential for subsequent coupling or functionalization reactions.

For instance, the regioselective halogenation of 1-methylisoquinoline is a key step in preparing precursors for Suzuki-Miyaura and Stille couplings. Direct halogenation can lead to a mixture of products, therefore, methods that provide high regioselectivity for the 4-position are highly desirable. This can often be achieved by carefully controlling the reaction conditions or by using specific halogenating agents. nih.gov

Furthermore, the synthesis of analogs of this compound with different substitution patterns requires precise control over the regiochemistry of various reactions. For example, the introduction of substituents at other positions on the isoquinoline ring can be achieved through directed ortho-metalation or by utilizing the inherent reactivity patterns of the heterocyclic system. dntb.gov.ua The development of new synthetic methods that offer high chemo- and regioselectivity is an ongoing area of research with significant implications for the synthesis of complex isoquinoline derivatives. mdpi.commdpi.com

Chemical Reactivity and Transformation Mechanisms of 1 Methyl 4 Vinylisoquinoline

Reactivity Profiles of the Vinyl Moiety

The vinyl group attached to the isoquinoline (B145761) ring at the 4-position is an electron-rich π-system, making it susceptible to a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the isoquinoline core.

The vinyl group of 1-methyl-4-vinylisoquinoline can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. While specific studies on this compound are not prevalent, the behavior of analogous vinylazaarenes, like vinylquinolines, provides significant insight into its expected reactivity.

Diels-Alder Reaction ([4+2] Cycloaddition):

Vinyl-substituted azaarenes, including vinylquinolines, have been shown to act as dienophiles in Diels-Alder reactions, particularly when activated by a Lewis acid. nih.gov The Lewis acid coordinates to the nitrogen atom of the isoquinoline ring, withdrawing electron density and making the vinyl group more electron-deficient and thus a more reactive dienophile. nih.gov This activation is crucial for reactions with unactivated dienes. nih.gov

The thermal Diels-Alder reaction of vinylazaarenes often requires high temperatures and results in low yields and poor regioselectivity. nih.gov However, Lewis acid promotion dramatically improves yields and selectivity. For instance, the reaction between 4-vinylpyridine (B31050) and isoprene (B109036) in the absence of a catalyst gives a low yield, but with a Lewis acid like BF₃·OEt₂, the reaction proceeds with significantly higher efficiency. nih.gov A similar enhancement in reactivity is anticipated for this compound.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is influenced by both electronic and steric factors. In the case of vinylazaarenes, the "para" isomer is typically favored. nih.gov

| Diene | Dienophile | Catalyst | Product(s) | Yield | Regioselectivity |

| Isoprene | 4-Vinylpyridine | None | 1,4- and 1,3-adducts | 9% | 2:1 |

| Isoprene | 4-Vinylpyridine | BF₃·OEt₂ | 1,4-adduct | Good to Excellent | High |

| 2,3-Dimethylbutadiene | 4-Vinylquinoline | BF₃·OEt₂ | Cycloadduct | Good to Excellent | N/A |

Data for analogous vinylazaarenes, illustrating the expected reactivity of this compound. nih.gov

Vinyl-substituted nitrogen heterocycles, such as vinylpyridines, are known to undergo polymerization. By analogy, this compound is expected to polymerize under appropriate conditions, such as the presence of radical, cationic, or anionic initiators. The electron-donating nature of the isoquinoline ring may influence the polymerization mechanism and the properties of the resulting polymer. The specific conditions and the characterization of poly(this compound) have not been extensively reported.

The vinyl group of this compound is susceptible to both nucleophilic and electrophilic addition reactions.

Nucleophilic Addition:

The vinyl group, being conjugated with the electron-withdrawing isoquinoline ring system (particularly when the nitrogen is protonated or coordinated to a Lewis acid), can act as a Michael acceptor. This allows for conjugate addition of a wide range of nucleophiles. Studies on similar vinyl-substituted N-heterocycles have demonstrated that various nucleophiles, including amines, thiols, and carbanions, can add across the vinyl double bond. nih.gov

For example, the reaction of 2-chloro-4-vinylpyrimidine with various nucleophiles results in selective addition to the vinyl group over substitution of the chloro group, highlighting the reactivity of the vinyl moiety. nih.gov

Electrophilic Addition:

Electrophilic addition to the vinyl group of this compound is also possible. The reaction would proceed through a carbocation intermediate, with the regioselectivity governed by the stability of this intermediate. The isoquinoline ring can stabilize an adjacent carbocation through resonance. The addition of electrophiles like halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the vinyl group, and the nucleophile adds to the more substituted carbon, which is stabilized by the heterocyclic ring.

Reactivity of the Isoquinoline Heterocyclic Core

The isoquinoline ring system is an aromatic heterocycle with distinct reactivity patterns for electrophilic and nucleophilic attack.

In isoquinoline, the benzene (B151609) ring is more electron-rich than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. Therefore, electrophilic aromatic substitution (EAS) occurs preferentially on the benzene portion of the molecule. graduatecollege.ac.inquimicaorganica.org The primary sites for electrophilic attack are positions 5 and 8, as the carbocation intermediates formed by attack at these positions are more stabilized by resonance. quimicaorganica.org

The presence of the methyl group at position 1 and the vinyl group at position 4 in this compound will influence the regioselectivity of EAS reactions. The methyl group is an activating group and would direct electrophiles to the ortho and para positions relative to it, although its influence on the distant benzene ring is likely to be modest. The vinyl group's effect is more complex and can be either activating or deactivating depending on the reaction conditions. However, the overriding directing effect will still be the preference for substitution on the benzene ring at positions 5 and 8.

The pyridine ring of the isoquinoline system is electron-deficient and therefore susceptible to nucleophilic attack. The most common site for nucleophilic attack on the isoquinoline ring is the C1 position. quimicaorganica.orgquora.com This is due to the stability of the resulting anionic intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom.

The methyl group at the C1 position in this compound would sterically hinder direct nucleophilic attack at this position. However, nucleophilic attack can still occur, potentially leading to addition-elimination reactions if a suitable leaving group is present, or to the formation of dihydroisoquinoline derivatives. The nitrogen atom itself, being basic, can be protonated or alkylated by electrophiles. This quaternization of the nitrogen further activates the heterocyclic ring towards nucleophilic attack.

Rearrangement Reactions Involving the this compound Scaffold

While specific rearrangement reactions of this compound are not extensively documented, the structural motifs present suggest the possibility of several classical organic rearrangements under appropriate conditions.

One potential rearrangement could involve the vinyl group. In the presence of a strong acid, the vinyl group could be protonated to form a secondary carbocation. This carbocation could then undergo a Wagner-Meerwein rearrangement , where a hydride or an alkyl group from an adjacent position migrates to the carbocationic center. Given the structure of this compound, a hydride shift from the adjacent carbon of the isoquinoline ring is conceivable, leading to a more stable benzylic-type carbocation. Subsequent reaction with a nucleophile would result in a rearranged product.

Another possibility, though less direct, could involve transformations of derivatives of this compound. For example, if the vinyl group were to be converted into a different functional group, such as a ketone, a Beckmann rearrangement of the corresponding oxime could be envisioned.

Furthermore, certain isoquinoline alkaloids are known to undergo complex biosynthetic rearrangements. While not a laboratory reaction in the traditional sense, these natural pathways highlight the inherent capacity of the isoquinoline scaffold to undergo structural reorganization.

Kinetic and Mechanistic Studies of this compound Transformations

Detailed kinetic and mechanistic studies specifically on this compound are scarce in the available scientific literature. However, the mechanisms of the fundamental reactions it would likely undergo can be inferred from studies on related compounds.

Oxidation and Reduction Mechanisms:

The mechanism of permanganate (B83412) oxidation of the benzene ring would proceed through a series of complex steps involving the formation of manganese esters and subsequent C-C bond cleavage. The oxidation of the vinyl group by osmium tetroxide involves a concerted [3+2] cycloaddition to form a cyclic osmate ester, which is then hydrolyzed to the diol.

The mechanism of catalytic hydrogenation involves the adsorption of both the substrate and hydrogen onto the surface of the metal catalyst. The hydrogen atoms are then added stepwise to the double bonds of the isoquinoline ring and the vinyl group.

Mechanistic Considerations for Potential Rearrangements:

A hypothetical Wagner-Meerwein rearrangement of the protonated vinyl group would proceed through a transition state where the migrating group (e.g., a hydride) is partially bonded to both the origin and destination carbons. The driving force for such a rearrangement would be the formation of a more stable carbocation.

To provide a quantitative understanding of these transformations, kinetic studies would be necessary. Such studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, substrate concentration). The data obtained could then be used to determine the reaction order, rate constants, and activation parameters, which in turn would provide insights into the reaction mechanism.

Hypothetical Kinetic Data for a Transformation of a Vinylisoquinoline Derivative:

| Experiment | Initial [Substrate] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻⁵ |

This illustrative data suggests that the reaction is first order with respect to the substrate and second order with respect to the reagent.

Derivatization and Functionalization Strategies of 1 Methyl 4 Vinylisoquinoline

Synthesis of Vinyl-Modified Isoquinoline (B145761) Analogues

The vinyl group of 1-Methyl-4-vinylisoquinoline is a key site for modification, allowing for the synthesis of a wide variety of isoquinoline analogues. This functionality can readily participate in a range of addition and cross-coupling reactions.

Conjugate addition, or Michael addition, of various nucleophiles to the vinyl group is a powerful method for introducing a diverse array of substituents at the β-position of the vinyl moiety. researchgate.net This reaction is typically facilitated by a base and can be performed with a wide range of carbon, nitrogen, oxygen, and sulfur-centered nucleophiles. For instance, the reaction with organometallic reagents can lead to the formation of new carbon-carbon bonds. researchgate.net

Transition-metal-catalyzed cross-coupling reactions offer another avenue for the modification of the vinyl group. For example, palladium-catalyzed reactions are well-suited for creating new carbon-carbon and carbon-heteroatom bonds with a high degree of control over regioselectivity and stereoselectivity. researchgate.net

Below is a table summarizing potential vinyl-modification strategies for this compound:

| Reaction Type | Reagents and Conditions | Expected Product |

| Michael Addition | Nu-H (e.g., R₂NH, RSH, CH₂(CO₂Et)₂), Base (e.g., NaH, Et₃N) | 1-Methyl-4-(2-substituted-ethyl)isoquinoline |

| Heck Coupling | Aryl halide, Pd catalyst, Base | 1-Methyl-4-(2-aryl-vinyl)isoquinoline |

| Hydroarylation | Arene, Transition metal catalyst (e.g., Ni, Cu) | 1-Methyl-4-(2-aryl-ethyl)isoquinoline |

| Hydroamidation | Amide source, CuH catalyst | 1-Methyl-4-(2-amido-ethyl)isoquinoline |

| Hydrocarboxylation | CO, Catalyst | 2-(1-Methylisoquinolin-4-yl)propanoic acid |

Functionalization at the Isoquinoline Ring System

The isoquinoline ring of this compound can be functionalized through various methods, including directed functionalization at specific positions and selective derivatization to introduce new structural features.

Directed Functionalization at Specific Ring Positions

The isoquinoline nucleus is susceptible to both electrophilic and nucleophilic attack. Electrophilic aromatic substitution on the isoquinoline ring generally occurs on the benzene (B151609) ring portion, with a preference for positions 5 and 8. gcwgandhinagar.comquimicaorganica.orggraduatecollege.ac.in The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack. graduatecollege.ac.in

Conversely, nucleophilic substitution reactions preferentially occur on the pyridine ring, particularly at the C-1 position. gcwgandhinagar.comquimicaorganica.org The presence of the methyl group at C-1 in this compound, however, alters the typical reactivity pattern for direct nucleophilic substitution at this position. Nucleophilic attack can also be directed to other positions, such as C-4, under specific conditions. acs.orgnih.gov

Selective Derivatization for Introduction of Novel Structural Motifs

The methyl group at the 1-position of the isoquinoline ring is activated and can be deprotonated with a strong base to form a nucleophilic species. This carbanion can then react with various electrophiles, allowing for the elongation and functionalization of the methyl group. This strategy is a powerful tool for introducing novel structural motifs at the C-1 position.

Construction of Complex Molecular Architectures from this compound Scaffolds

The multiple reactive sites on this compound make it an excellent starting point for the construction of more complex molecular architectures. Cycloaddition reactions involving the vinyl group are a particularly effective strategy for building new ring systems.

The vinyl group can act as a dienophile or a dipolarophile in various cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene would lead to the formation of a six-membered ring fused to the isoquinoline core. Similarly, 1,3-dipolar cycloaddition reactions with dipoles such as azides, nitrile oxides, or nitrones can be employed to construct five-membered heterocyclic rings. nih.gov These reactions can provide rapid access to complex, polycyclic systems. nih.govacs.orgacs.org

Regioselective and Stereoselective Functionalization of this compound

Achieving high levels of regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules. In the context of this compound, these aspects are particularly relevant to reactions involving the vinyl group and the isoquinoline ring.

The regioselectivity of electrophilic substitution on the isoquinoline ring is generally directed to the 5 and 8 positions. gcwgandhinagar.comquimicaorganica.orggraduatecollege.ac.in The regioselectivity of reactions at the vinyl group, such as hydroarylation or hydroalkylation, can often be controlled by the choice of catalyst and reaction conditions. nih.govresearchgate.net

Stereoselective functionalization of the vinyl group can be achieved through the use of chiral catalysts or reagents. For example, asymmetric hydroarylation or hydroamidation can lead to the formation of chiral centers with high enantiomeric excess. nsf.govmit.eduresearchgate.net The development of such stereoselective transformations is of significant interest for the synthesis of enantiomerically pure compounds.

The following table outlines potential regioselective and stereoselective reactions:

| Reaction | Catalyst/Reagent | Outcome |

| Asymmetric Hydroarylation | Chiral Ni or Cu catalyst | Enantioenriched 1-Methyl-4-(2-aryl-ethyl)isoquinoline |

| Asymmetric Hydroamidation | Chiral CuH catalyst | Enantioenriched 1-Methyl-4-(2-amido-ethyl)isoquinoline |

| Regioselective Dehydrogenative Silylation | Ruthenium alkylidene catalyst | (E)-1-Methyl-4-(2-silyl-vinyl)isoquinoline |

Computational and Theoretical Investigations of 1 Methyl 4 Vinylisoquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to inspect the intricate electronic landscape of 1-methyl-4-vinylisoquinoline. These theoretical approaches enable the precise determination of various molecular properties that are key to understanding its chemical behavior.

Frontier Molecular Orbital Analysis and Fukui Function Mapping

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, highlighting regions susceptible to electrophilic attack. Conversely, the LUMO's energy and distribution reveal its capacity to accept electrons, pinpointing sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Fukui functions (f(r)) further refine this reactivity map by quantifying the change in electron density at a specific point in the molecule upon the addition or removal of an electron. For this compound, Fukui function mapping can identify the specific atoms within the isoquinoline (B145761) core and the vinyl substituent that are most likely to participate in electrophilic, nucleophilic, or radical reactions.

| Parameter | Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around this compound. Regions of negative potential, typically colored red or yellow, indicate areas of high electron density and are susceptible to electrophilic attack. In contrast, regions of positive potential, often depicted in blue, signify electron-deficient areas that are attractive to nucleophiles. For this compound, the nitrogen atom of the isoquinoline ring is expected to be a region of significant negative electrostatic potential, making it a likely site for protonation and other electrophilic interactions.

Charge distribution analysis, using methods such as Mulliken or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. This provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and intermolecular interactions.

| Atomic Site | Mulliken Charge (e) | Natural Bond Orbital (NBO) Charge (e) |

| N1 | -0.52 | -0.48 |

| C4 (vinyl-substituted) | -0.15 | -0.12 |

| C1 (methyl-substituted) | +0.08 | +0.10 |

Transition State Modeling and Reaction Pathway Elucidation

Computational modeling of transition states is crucial for understanding the mechanisms and kinetics of reactions involving this compound. By locating the transition state structures and calculating their energies, it is possible to determine the activation energy barriers for various potential reaction pathways. This information is invaluable for predicting the feasibility and selectivity of chemical transformations, such as addition reactions at the vinyl group or substitution reactions on the isoquinoline ring. For instance, modeling the Diels-Alder reaction with a dienophile would allow for the elucidation of the preferred stereochemical outcome and the energetic profile of the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, capturing its conformational flexibility and interactions with its environment over time. By simulating the motion of the molecule's atoms, MD studies can explore the potential energy surface and identify the most stable conformations. The orientation of the vinyl group relative to the isoquinoline ring is a key conformational feature that can influence the molecule's reactivity and spectroscopic properties.

Furthermore, MD simulations in the presence of explicit solvent molecules can provide detailed insights into solvation effects. The arrangement of solvent molecules around this compound and the strength of their interactions can significantly impact the molecule's structure, reactivity, and spectroscopic signatures.

Computational Exploration of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico, for example, by introducing different substituents on the isoquinoline ring, computational studies can establish quantitative structure-reactivity relationships (QSRRs). These studies correlate calculated electronic and structural parameters with observed or predicted chemical reactivity. For instance, the effect of electron-donating or electron-withdrawing groups on the HOMO-LUMO gap, charge distribution, and reaction activation energies can be systematically investigated to guide the design of new derivatives with tailored reactivity.

Theoretical Prediction and Interpretation of Spectroscopic Parameters for Mechanistic Understanding

Computational methods are indispensable for the prediction and interpretation of various spectroscopic data, which in turn can provide crucial evidence for mechanistic studies. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of this compound, helping to assign experimental absorption bands to specific electronic transitions. Similarly, the calculation of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the structural elucidation and characterization of the molecule and its reaction products. By comparing theoretically predicted spectra with experimental data, researchers can validate proposed reaction mechanisms and intermediates.

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

| λmax (UV-Vis) | 285 nm | π-π* transition in the isoquinoline core |

| ¹H NMR δ (vinyl Hα) | 6.8 ppm | Correlates with the electronic environment of the vinyl group |

| IR ν (C=C stretch) | 1630 cm⁻¹ | Characteristic of the vinyl group vibration |

Role of 1 Methyl 4 Vinylisoquinoline As a Building Block in Complex Chemical Synthesis

Precursor in the Total Synthesis of Natural Product Scaffolds

The isoquinoline (B145761) alkaloid family is a large and diverse class of natural products, many of which possess significant physiological activity. The synthesis of these complex molecules often relies on the creative use of functionalized isoquinoline precursors. However, there is no readily available scientific literature that documents the use of 1-Methyl-4-vinylisoquinoline as a direct precursor in the total synthesis of any known natural product scaffolds. While synthetic strategies for various isoquinoline alkaloids are well-documented, they typically employ different substitution patterns and functionalities on the isoquinoline ring system.

Versatile Intermediate for the Construction of Diverse Organic Molecules

The reactivity of the vinyl group in concert with the aromatic isoquinoline system could theoretically allow for a range of chemical transformations, positioning this compound as a potentially useful intermediate. For instance, the vinyl group could participate in reactions such as Diels-Alder cycloadditions, Heck couplings, or various polymerization techniques. However, a comprehensive search of chemical databases and literature provides no specific examples of this compound being utilized as a versatile intermediate for the construction of a diverse range of organic molecules. The reactivity and synthetic utility of this specific compound remain largely undocumented.

Monomer and Co-monomer in Polymer Chemistry Applications (Focus on Synthetic Aspects)

Vinyl-substituted aromatic compounds are a well-established class of monomers in polymer chemistry. The vinyl group allows for polymerization through various mechanisms, including free radical, cationic, and anionic pathways, to produce polymers with a range of properties. In principle, this compound could serve as a monomer or co-monomer to synthesize polymers incorporating the isoquinoline moiety, which might impart unique optical, electronic, or biological properties to the resulting material. Nevertheless, there is a conspicuous absence of studies reporting the homopolymerization or copolymerization of this compound. The synthetic aspects of its polymerization, including initiator systems, reaction conditions, and the properties of the resulting polymers, have not been described in the accessible scientific literature.

Scaffold for Advanced Material Precursor Development (Focus on Chemical Synthesis)

The development of advanced materials with tailored properties is a key area of modern chemical research. Aromatic and heterocyclic compounds are often used as scaffolds to build precursors for materials with applications in electronics, optics, and catalysis. The rigid, planar structure of the isoquinoline ring system, combined with the reactive handle of a vinyl group, could make this compound a candidate for the synthesis of such material precursors. For example, it could potentially be used to create conductive polymers, organometallic complexes with interesting catalytic or photophysical properties, or functionalized surfaces. However, there is no available research that details the chemical synthesis of advanced material precursors using this compound as a foundational scaffold.

Advanced Analytical Methodologies for Characterizing 1 Methyl 4 Vinylisoquinoline Reactions and Intermediates

Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Elucidation

In situ spectroscopic monitoring provides a powerful, non-invasive window into the dynamics of a chemical reaction, allowing for the direct observation of reactants, intermediates, and products as they evolve over time. These techniques are invaluable for optimizing reaction conditions and unraveling complex mechanistic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for monitoring reaction kinetics and identifying transient species. princeton.edunih.gov By acquiring spectra at regular intervals directly from the reaction mixture, it is possible to quantify the consumption of starting materials and the formation of products. azom.com This is particularly useful for reactions like the Suzuki-Miyaura cross-coupling, which could be employed to synthesize 1-Methyl-4-vinylisoquinoline from a precursor such as 1-methyl-4-haloisoquinoline.

In a hypothetical real-time ¹H NMR experiment monitoring the Suzuki-Miyaura coupling of 1-methyl-4-bromoisoquinoline with potassium vinyltrifluoroborate, specific proton signals for the reactants and the product can be integrated to determine their relative concentrations over time. ubc.ca For instance, the disappearance of a characteristic aromatic proton signal on the isoquinoline (B145761) ring of the starting material and the concurrent appearance of the distinct signals for the vinyl protons (-CH=CH₂) of the product would be monitored. irb.hr The data generated allows for the construction of kinetic profiles, providing insights into reaction rates and the potential influence of catalysts, ligands, or other additives. researchgate.net

Table 1: Hypothetical Real-time ¹H NMR Data for the Synthesis of this compound

| Time (minutes) | Integral of Reactant (Aromatic H) | Integral of Product (Vinyl H) | % Conversion |

| 0 | 1.00 | 0.00 | 0% |

| 15 | 0.78 | 0.22 | 22% |

| 30 | 0.55 | 0.45 | 45% |

| 60 | 0.24 | 0.76 | 76% |

| 90 | 0.08 | 0.92 | 92% |

| 120 | <0.01 | >0.99 | >99% |

| Conversion is calculated based on the relative integration of characteristic, non-overlapping proton signals of the starting material and product. |

Advanced mass spectrometry (MS), particularly soft ionization techniques like Electrospray Ionization (ESI-MS), is indispensable for detecting and characterizing transient, often charged, intermediates in reaction mechanisms. wikipedia.org In the context of isoquinoline synthesis, such as the Bischler-Napieralski reaction, key cationic intermediates like nitrilium ions are proposed. organic-chemistry.org

By coupling a continuous flow of the reaction mixture directly to the ESI-MS source, these short-lived species can be sampled from the solution and guided into the mass analyzer before they decompose. The resulting mass-to-charge ratio (m/z) provides direct evidence for the presence of proposed intermediates. For example, in a Bischler-Napieralski cyclization to form a dihydroisoquinoline precursor, ESI-MS could detect the protonated N-phenethylacetamide starting material, the key nitrilium ion intermediate formed after dehydration, and the protonated dihydroisoquinoline product. This data provides crucial support for the proposed step-wise mechanism.

Table 2: Expected ESI-MS Signals for Intermediates in a Bischler-Napieralski-type Synthesis

| Species | Chemical Formula | Expected m/z [M+H]⁺ | Role in Pathway |

| N-(2-(3-methoxyphenyl)ethyl)acetamide | C₁₁H₁₅NO₂ | 194.12 | Starting Material |

| 6-methoxy-1-methyl-3,4-dihydroisoquinolinium | C₁₁H₁₄NO⁺ | 176.11 (as M⁺) | Nitrilium Intermediate |

| 6-methoxy-1-methyl-3,4-dihydroisoquinoline | C₁₁H₁₃NO | 176.11 | Product |

Time-resolved UV-Vis (transient absorption) and fluorescence spectroscopies are powerful methods for studying the dynamics of electronically excited states and photochemical reaction intermediates on timescales ranging from femtoseconds to microseconds. edinst.commdpi.com For a molecule like this compound, which contains an extended π-system, these techniques can provide profound insights into its photophysical properties and reactivity.

In a typical transient absorption experiment, an ultrafast laser pulse (pump) excites the molecule, and a second, time-delayed pulse (probe) monitors the changes in its absorption spectrum. princeton.edu This allows for the observation of excited-state absorption and ground-state bleaching. mdpi.com Analysis of the spectral evolution over time reveals the lifetimes of excited states and the kinetics of processes such as intersystem crossing, photoisomerization of the vinyl group, or energy transfer. semanticscholar.org This information is critical for applications in materials science and photochemistry.

Table 3: Representative Data from a Hypothetical Transient Absorption Experiment on this compound

| Parameter | Wavelength (nm) | Description | Kinetic Component (ps) |

| Ground-State Bleach | 320 | Depletion of the ground state population | τ₁ = 5, τ₂ = 250 |

| Excited-State Absorption | 480 | Absorption from the S₁ excited state | τ₁ = 5, τ₂ = 250 |

| Triplet-State Absorption | 550 | Absorption from the T₁ excited state | τ_growth = 250, τ_decay > 1000 |

| τ₁ often represents vibrational relaxation and internal conversion, while τ₂ represents the lifetime of the fluorescent singlet state (S₁). The growth of the triplet state (T₁) corresponds to the decay of the singlet state via intersystem crossing. |

Chromatographic Methods for Separation and Purity Assessment of Synthetic Products

Chromatography is the cornerstone of purification and purity analysis in synthetic chemistry. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for assessing the purity of products like this compound and for separating complex mixtures, including enantiomers if a chiral center is present. nih.gov

An HPLC method is developed to separate the final product from unreacted starting materials, catalysts, and any side products. researchgate.net A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. sielc.com The purity of the synthesized this compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. For chiral isoquinoline derivatives, specialized chiral stationary phases (CSPs), such as those based on cellulose or amylose, are used to resolve enantiomers, which is critical in pharmaceutical development. mdpi.comresearchgate.netsigmaaldrich.com

Table 4: Example HPLC Purity Analysis for a Synthetic Batch of this compound

| Peak No. | Retention Time (min) | Peak Area | Identity | Purity (%) |

| 1 | 2.54 | 15,480 | Solvent/Impurity | 0.3% |

| 2 | 4.88 | 85,320 | Starting Material | 1.6% |

| 3 | 7.15 | 5,125,700 | This compound | 97.9% |

| 4 | 8.02 | 9,950 | Side Product | 0.2% |

| Purity is calculated as (Peak Area of Product / Total Peak Area) x 100. Conditions: C18 column (4.6 x 150 mm), Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid, Flow Rate: 1.0 mL/min, Detection: UV at 254 nm. |

X-ray Crystallography for Absolute Stereochemical and Complex Derivative Structural Confirmation

X-ray crystallography provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. This technique is crucial for unambiguously confirming the structure of novel this compound derivatives or for characterizing reaction intermediates that can be isolated as stable crystals, such as organometallic complexes involved in catalytic cycles. mdpi.comnih.gov

For instance, if this compound were synthesized via a palladium-catalyzed cross-coupling reaction, the catalyst might exist as a palladium(II) complex with the isoquinoline acting as a ligand. Isolating and analyzing such a complex via X-ray diffraction would provide precise details about the coordination geometry around the metal center, which is invaluable for understanding the catalytic mechanism. The analysis yields a detailed set of crystallographic parameters that define the molecule's structure in the solid state. iucr.orgmdpi.combg.ac.rsmdpi.com

Table 5: Illustrative Single-Crystal X-ray Diffraction Data for a Palladium(II) Complex Containing a Substituted Quinoline Ligand

| Parameter | Value |

| Chemical Formula | [PdCl₂(C₂₂H₁₈NP)] |

| Formula Weight | 509.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.875(1) |

| b (Å) | 16.543(2) |

| c (Å) | 12.331(2) |

| β (°) | 108.55(1) |

| Volume (ų) | 1910.4(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.772 |

| R-factor (R1) | 0.035 |

| Data is representative and adapted from a known structure of a dichloridopalladium(II) complex with an 8-(diphenylphosphanyl)-2-methylquinoline ligand, serving as an analogue for a potential catalytic intermediate. iucr.org |

Emerging Trends and Future Research Directions in 1 Methyl 4 Vinylisoquinoline Chemistry

Sustainable and Green Chemistry Approaches in 1-Methyl-4-vinylisoquinoline Synthesis

The synthesis of isoquinoline (B145761) frameworks has traditionally relied on classic named reactions such as the Bischler–Napieralski and Pictet–Spengler cyclizations. rsc.orgniscpr.res.in While effective, these methods often necessitate harsh reaction conditions, the use of toxic reagents (e.g., POCl₃, P₂O₅), and generate significant chemical waste, resulting in poor atom economy. rsc.orgrsc.org In response to growing environmental concerns, the principles of green chemistry are being integrated into the synthesis of isoquinoline derivatives, a trend that is highly relevant for the future production of this compound. rsc.orgrsc.org

Future research will likely focus on adopting methodologies that minimize environmental impact. Key areas of development include:

Use of Benign Solvents: A shift away from hazardous solvents towards biomass-derived alternatives like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) is a significant trend. niscpr.res.inchemistryviews.org For instance, rhodium(III)-catalyzed C-H activation and annulation reactions for the synthesis of isoquinolone precursors have been successfully performed in ethanol at room temperature. chemistryviews.org

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields, as demonstrated in the ruthenium-catalyzed synthesis of isoquinolines in PEG-400. rsc.org

Atom Economy: The development of C-H activation and annulation reactions represents a paradigm shift towards greater atom economy. niscpr.res.inijpsjournal.com These methods avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and byproducts. nih.gov

Recyclable Catalysts: Homogeneous catalysts that can be recovered and reused are critical for sustainable processes. A notable example is the use of a Ru(II) catalyst in PEG-400, which can be recycled for subsequent reactions. rsc.orgniscpr.res.in

Solvent-Free Reactions: Performing reactions under solvent-free conditions is an ideal green chemistry approach, as it completely eliminates solvent-related waste. tandfonline.com Three-component reactions for the synthesis of related N-heterocycles have been achieved at room temperature without any solvent. tandfonline.com

| Parameter | Traditional Synthesis (e.g., Bischler-Napieralski) | Green Chemistry Approaches |

| Solvents | Often hazardous (e.g., toluene, acetonitrile) | Benign, biomass-derived (e.g., ethanol), or solvent-free |

| Catalysts | Stoichiometric strong acids (e.g., POCl₃, P₂O₅) | Recyclable transition-metal catalysts (e.g., Ru, Rh) |

| Conditions | Harsh, high temperatures | Milder conditions, room temperature, microwave irradiation |

| Byproducts | Significant waste, poor atom economy | High atom economy, minimal byproducts |

| Efficiency | Multi-step, long reaction times | Fewer steps, rapid reaction times |

Integration with Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery has spurred the adoption of automated and flow chemistry platforms. syrris.com These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. syrris.comnih.gov The application of these platforms to the synthesis of this compound and its derivatives is a promising future direction.

Flow chemistry, where reactions are performed in continuously flowing streams within microreactors or packed-bed reactors, is particularly well-suited for heterocyclic synthesis. acs.orgresearchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing potentially exothermic reactions or handling reactive intermediates safely. acs.org

The integration of automated synthesis with flow platforms enables the creation of "push-button" synthesis systems. nih.gov By programming a chemical recipe, a fully automated process can be executed to produce a target molecule, like the demonstrated synthesis of the pharmaceutical prexasertib. nih.govnus.edu.sg For this compound, such a platform could facilitate:

Rapid Reaction Optimization: Automated systems can quickly screen a wide range of catalysts, solvents, and temperature conditions to identify the optimal protocol.

Library Generation: By systematically varying starting materials and reagents, libraries of this compound derivatives can be synthesized efficiently for structure-activity relationship (SAR) studies.

On-Demand Production: These platforms allow for the synthesis of specific quantities of a compound as needed, from milligram-scale for screening to gram-scale for further studies, without the need for re-optimization. syrris.com

| Feature | Batch Synthesis | Automated Flow Synthesis |

| Scalability | Re-optimization often required for scale-up | Direct scalability from mg to kg scale |

| Safety | Challenges with heat dissipation and hazardous reagents | Enhanced control over exotherms; safe handling of reactive intermediates |

| Reproducibility | Operator-dependent variability | High reproducibility and consistency |

| Efficiency | Manual, sequential operations | Automated, continuous process; reduced reaction times |

| Integration | Difficult to integrate with downstream processes | Can be coupled with in-line analysis, purification, and screening |

Discovery and Development of Novel Catalytic Systems for this compound Transformations

Modern synthetic chemistry has been revolutionized by the development of novel catalytic systems, particularly those based on transition metals for C-H activation. ijpsjournal.com These catalysts provide powerful tools for both the construction of the isoquinoline core and the late-stage functionalization of the molecule. Future research on this compound will undoubtedly leverage these advancements.

Catalytic systems based on rhodium(III), palladium(II), and ruthenium(II) have proven highly effective for the C-H activation/annulation of various precursors to form substituted isoquinolines and their analogues. ijpsjournal.comacs.orgmdpi.com These methods are atom-economical and often tolerate a wide range of functional groups, allowing for the synthesis of complex molecular architectures. nih.gov

Key catalytic trends applicable to this compound include:

Rhodium(III) Catalysis: Rh(III) complexes are particularly effective for C-H activation and annulation reactions with alkynes or their surrogates to construct the isoquinoline scaffold. chemistryviews.orgacs.org

Palladium(II) Catalysis: Palladium catalysts are versatile and have been used for C-H activation/annulation with allenes to produce substituted dihydroisoquinolones, which can be valuable intermediates. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a milder, more sustainable alternative to traditional transition-metal catalysis for C-H functionalization, expanding the scope of possible transformations. ijpsjournal.com

The development of these catalytic systems will not only refine the synthesis of this compound itself but also enable novel transformations of the final molecule, such as direct C-H functionalization at other positions on the aromatic rings.

| Catalyst Family | Key Reaction Type | Potential Application for this compound |

| Rhodium(III) | C-H Activation / Annulation | Core synthesis from benzamides and alkyne surrogates. chemistryviews.orgacs.org |

| Palladium(II) | C-H Activation / Annulation | Synthesis of dihydroisoquinolone precursors; C-H arylation. nih.govmdpi.com |

| Ruthenium(II) | C-H / N-N Bond Activation | Core synthesis using recyclable catalytic systems. rsc.orgniscpr.res.in |

| Cobalt(III) | Decarboxylative C-H Annulation | Alternative pathways for isoquinoline synthesis. mdpi.com |

| Organic Photocatalysts | Photoredox-mediated C-H Functionalization | Metal-free synthesis and derivatization under mild conditions. rsc.orgijpsjournal.com |

Expanding the Scope of Reactions and Derivatizations for Underexplored Applications

While the synthesis of the this compound core is important, a major frontier of research is the development of new reactions to derivatize this scaffold. Late-stage functionalization, particularly through C-H activation, allows for the modification of a complex molecule without requiring a complete re-synthesis. ijpsjournal.com This approach is crucial for efficiently exploring the chemical space around the core structure to find analogues with improved properties for potential applications in fields like neuropharmacology and oncology. evitachem.com

Future research will likely focus on several key areas of derivatization:

C-H Functionalization of the Aromatic Core: Modern catalytic methods can be used to selectively introduce a variety of substituents (e.g., aryl, alkyl, heteroaryl groups) at the C-5, C-6, C-7, and C-8 positions of the isoquinoline ring system. nih.govthieme-connect.de

Transformations of the Vinyl Group: The vinyl group is a versatile chemical handle that can undergo a wide range of reactions, such as hydrogenation, oxidation, polymerization, or cycloaddition, to introduce new functionalities.

Modifications of the Methyl Group: The methyl group at the C-1 position can also be functionalized, for example, through radical-based reactions or by deprotonation to form an anion that can react with various electrophiles.

By expanding the portfolio of reactions available for modifying the this compound structure, chemists can generate a diverse range of new compounds. These derivatives can then be screened for biological activity, leading to the discovery of new therapeutic agents or materials with novel properties.

| Reaction Type | Target Site on this compound | Potential Outcome / New Functionality |

| C-H Arylation/Alkylation | Benzene (B151609) ring (C5-C8 positions) | Introduction of diverse substituents for SAR studies. |

| Heck / Suzuki Coupling | Vinyl group (if modified to a halide) | C-C bond formation to attach complex fragments. |

| Epoxidation / Dihydroxylation | Vinyl group | Creation of epoxide or diol functionalities for further transformation. |

| Hydrogenation | Vinyl group | Conversion of the vinyl group to an ethyl group to probe steric and electronic effects. |

| Radical Halogenation | Methyl group | Introduction of a handle for further nucleophilic substitution. |

Q & A

Basic: What are the established methodologies for synthesizing 1-Methyl-4-vinylisoquinoline, and what challenges are commonly encountered during purification?

Methodological Answer:

Synthesis typically involves cyclization of precursor amines or transition-metal-catalyzed coupling reactions. A common approach is the Pictet-Spengler reaction, followed by alkylation to introduce the vinyl group. Challenges include:

- Byproduct formation : Competitive pathways may yield isomers (e.g., 1-Methyl-3-vinylisoquinoline). Use HPLC or GC-MS to monitor reaction progress .

- Purification : The compound’s low polarity complicates silica gel chromatography. Alternatives include preparative TLC with dichloromethane/methanol (95:5) or recrystallization using ethyl acetate/hexane.

- Yield optimization : Temperature control (0–5°C) during alkylation minimizes side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.